3'-Allyl-4'-hydroxyacetophenone

Descripción general

Descripción

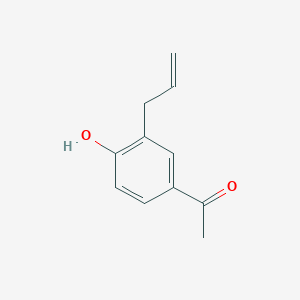

3’-Allyl-4’-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is characterized by the presence of an allyl group and a hydroxy group attached to an acetophenone core structure .

Métodos De Preparación

3’-Allyl-4’-hydroxyacetophenone can be synthesized through the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction can be carried out in various solvents such as boiling N,N-dimethylaniline, diphenyl ether at 185°C, or without solvent at temperatures ranging from 200°C to 270°C . The yield of this reaction varies depending on the conditions, with reported yields ranging from 64% to 96% .

Análisis De Reacciones Químicas

3’-Allyl-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3’-Allyl-4’-hydroxyacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3’-Allyl-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological targets, while the allyl group can participate in various chemical reactions, enhancing its reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

3’-Allyl-4’-hydroxyacetophenone can be compared with other similar compounds such as:

4’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain chemical reactions.

2’-Hydroxyacetophenone: The position of the hydroxy group affects its reactivity and interaction with biological targets.

4’-Hydroxy-3’-methylacetophenone: The presence of a methyl group instead of an allyl group alters its chemical properties and applications

Actividad Biológica

3'-Allyl-4'-hydroxyacetophenone (CAS No. 1132-05-4), also known as 4-Acetyl-2-allylphenol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

The compound features an allyl group at the 3' position and a hydroxyacetophenone moiety, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect biochemical pathways and cellular functions. For example, it interacts with enzymes involved in metabolic processes, potentially altering their activity and leading to therapeutic effects.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic benefits in inflammatory diseases.

Antioxidative Activity

Studies have demonstrated that this compound exhibits significant antioxidative activity. It has been tested in human blood platelet models, showing its potential to reduce oxidative stress markers. This property is essential for applications in health supplements and pharmaceuticals aimed at combating oxidative damage.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies revealed that it inhibits the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Case Studies

- Cellulase Production Enhancement : A study on Clostridium thermocellum indicated that this compound positively influences cellulase production. This finding is significant for biotechnological applications where enhanced cellulase activity can improve biomass conversion processes .

- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. Such properties could be beneficial for developing treatments for neurodegenerative diseases.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Hydroxyacetophenone | Lacks allyl group | Moderate antioxidant activity |

| 2'-Hydroxyacetophenone | Hydroxy group at different position | Lower enzyme inhibition |

| 4'-Hydroxy-3'-methylacetophenone | Methyl group instead of allyl | Altered chemical reactivity |

This comparison highlights how structural variations influence the biological activities of related compounds.

Safety and Toxicity

While this compound shows promising biological activities, safety evaluations indicate it can cause serious eye damage upon contact (Category 1). Therefore, appropriate safety measures should be taken when handling this compound in laboratory or industrial settings .

Propiedades

IUPAC Name |

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTCWUFLNLZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293476 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-05-4 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.